

In-Depth Technical Guide: 6-Bromoimidazo[1,2-a]pyrimidine

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1294246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromoimidazo[1,2-a]pyrimidine**, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. Due to its role as a key building block in the synthesis of bioactive molecules, understanding its physicochemical properties, such as solubility, is crucial for its application in drug discovery.^[1] This document compiles available data on its properties, outlines general experimental protocols for solubility determination, and visualizes its role in relevant biological pathways.

Physicochemical Properties

While specific quantitative solubility data for **6-Bromoimidazo[1,2-a]pyrimidine** in various solvents is not readily available in the public domain, its fundamental physicochemical properties have been documented. These properties are essential for predicting its behavior in different solvent systems and for the design of experimental protocols.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃	[1][2][3]
Molecular Weight	198.02 g/mol	[1][2][3]
Melting Point	212-220 °C	[1][2]
Appearance	White to orange to green powder to crystal	[1]
Purity	≥ 97%	[2]
CAS Number	865156-68-9	[1][2][3]
PubChem ID	26967622	[1][3]

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the kinetic and thermodynamic solubility of pyrimidine derivatives. These methods can be adapted for **6-Bromoimidazo[1,2-a]pyrimidine** to generate crucial data for drug development processes.

Kinetic Solubility Determination

This method assesses the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer, providing a measure of its precipitation potential under non-equilibrium conditions.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **6-Bromoimidazo[1,2-a]pyrimidine** (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[4]
- **Incubation Mixture:** In a microtube or 96-well plate, add a small volume of the DMSO stock solution to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final concentration.[4] For example, adding 10 µL of a 20 mM DMSO stock to 490 µL of PBS results in a final concentration of 400 µM.[4]

- **Equilibration:** Allow the mixture to equilibrate at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.
- **Separation of Undissolved Compound:** Remove any precipitate by filtration or centrifugation at high speed.^[4]
- **Quantification:** Determine the concentration of the dissolved compound in the supernatant/filtrate. This is typically done using analytical methods such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[4] A calibration curve prepared from the DMSO stock solution is used for quantification.^[4]
- **Calculation:** The measured concentration represents the kinetic solubility of the compound under the tested conditions.^[4]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium, providing a more accurate representation of its intrinsic solubility.

Methodology:

- **Sample Preparation:** Add an excess amount of solid **6-Bromoimidazo[1,2-a]pyrimidine** to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial.^[4] The presence of undissolved solid at the end of the experiment is crucial.
- **Equilibration:** The vial is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is filtered or centrifuged to separate the solid phase from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

- Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Visualization of Experimental Workflow and Biological Pathways

Diagrams created using the DOT language provide clear visualizations of complex processes. The following diagrams illustrate a general workflow for solubility determination and the signaling pathways where imidazo[1,2-a]pyrimidine derivatives have shown inhibitory activity.

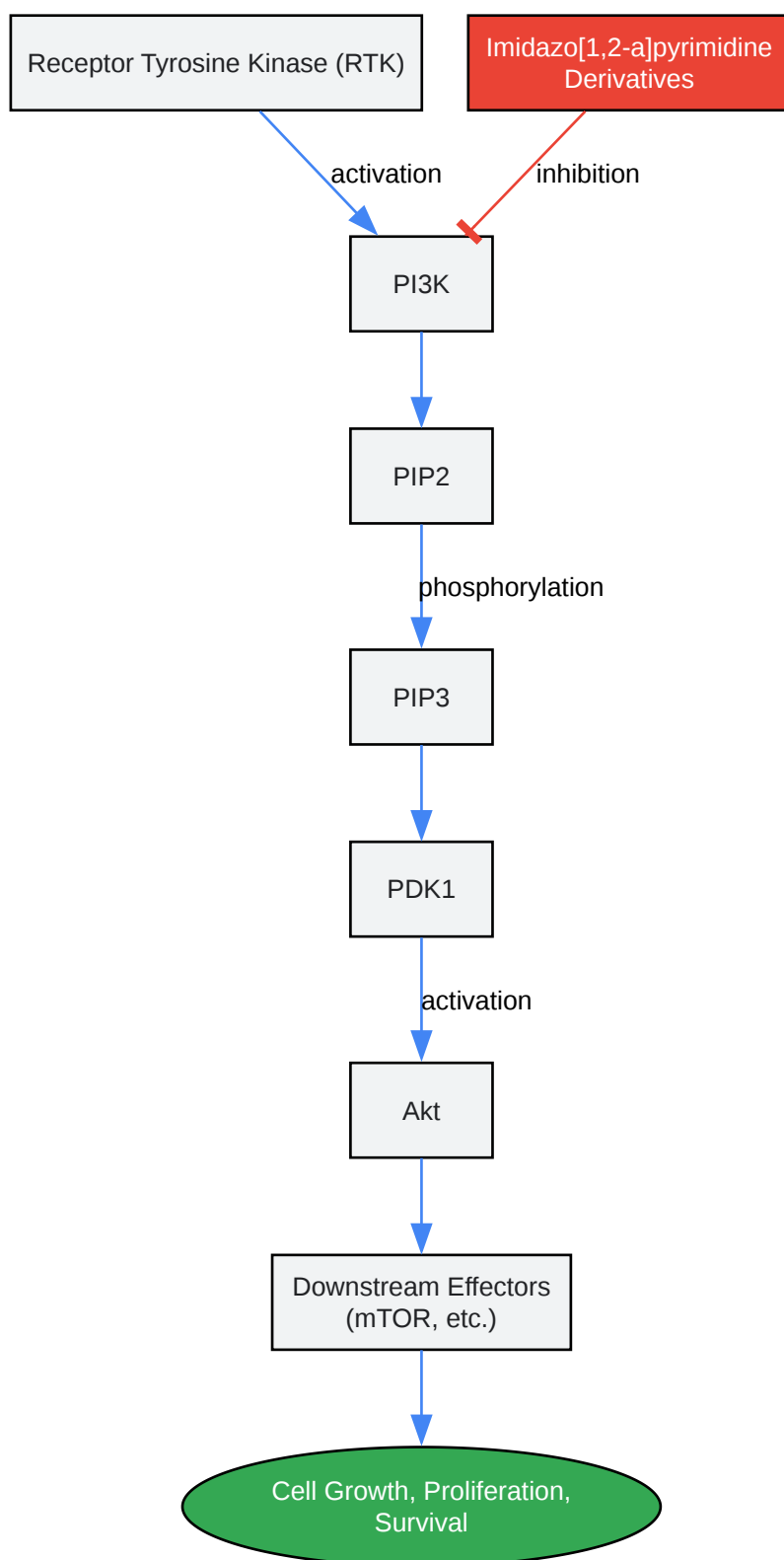
Experimental Workflow for Solubility Determination``dot

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Caption: Inhibition of the Wnt/ β -catenin signaling pathway.

PI3K/Akt Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine and related pyrimidine derivatives have also been investigated as inhibitors of the PI3K/Akt signaling pathway, another critical pathway in cancer cell growth and survival. [5][6]



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Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

6-Bromoimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of potent biological inhibitors. [1] While specific, comprehensive solubility data is not widely published, this guide provides the foundational knowledge of its properties and outlines standard methodologies for its experimental determination. The visualization of its role in key cancer-related signaling pathways underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery programs. Researchers are encouraged to use the provided protocols to generate specific solubility data in relevant physiological and formulation buffers to advance their research and development efforts.

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